molecular formula C11H9BrN2O3 B1458717 3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid CAS No. 1196463-11-2

3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid

Cat. No.: B1458717
CAS No.: 1196463-11-2
M. Wt: 297.1 g/mol
InChI Key: UTUXWUSVTGFHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid” is a chemical compound that belongs to the group of oxazoles . It has an empirical formula of C11H9BrN2O3 and a molecular weight of 297.10 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) . This indicates the presence of a bromophenyl group attached to an oxadiazol ring, which is further connected to a propanoic acid group.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It should be stored away from oxidizing agents and in a cool, dry, well-ventilated condition .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures are often synthesized and studied for their potential biological activities . This suggests that future research could focus on exploring the biological activities of this compound and its potential applications in medicine or other fields.

Biochemical Analysis

Biochemical Properties

3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of AchE activity, which affects nerve impulse transmission. Additionally, the compound’s structure allows it to participate in various binding interactions, influencing the activity of other biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect various cellular components, including DNA, proteins, and lipids, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as AchE . The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially altering their activity and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effectiveness . In in vitro and in vivo studies, the compound’s effects on cellular function have been observed to vary, with some studies indicating potential long-term impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, the compound can induce toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the production of reactive intermediates, which may further interact with cellular components, affecting their function and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is transported through cellular membranes and distributed to various tissues, where it can interact with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Properties

IUPAC Name

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(14-17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXWUSVTGFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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